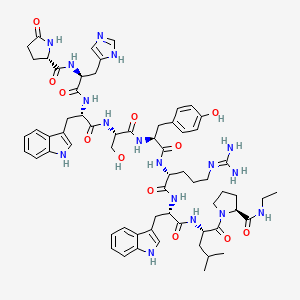
2-Iodo-6-nitroaniline
Vue d'ensemble
Description
2-Iodo-6-nitroaniline is an organic compound with the molecular formula C6H5IN2O2 It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with iodine and nitro groups, respectively
Mécanisme D'action
Mode of Action
It’s known that aromatic amines like aniline can undergo diazotization . Diazotization involves the conversion of primary aromatic amines into diazonium salts, which are important intermediates for the preparation of various compounds . This process could potentially be a part of the mode of action of 2-Iodo-6-nitroaniline.
Biochemical Pathways
The compound’s potential to undergo diazotization suggests that it could affect biochemical pathways involving the synthesis of other compounds from diazonium salts .
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight and structure, suggest that it could potentially be absorbed and distributed in the body . Its metabolism and excretion would likely depend on its interactions with various enzymes and transporters in the body.
Result of Action
Given its potential to undergo diazotization, it could potentially be involved in the synthesis of various other compounds .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and, consequently, its reactivity. Similarly, the presence of other compounds could affect its ability to undergo reactions such as diazotization .
Analyse Biochimique
Biochemical Properties
It is known that nitroaniline compounds can participate in various biochemical reactions . They can undergo electrophilic aromatic substitution reactions, similar to benzene . The presence of the iodine atom makes the ring more reactive toward electrophiles due to its electron-donating inductive effect .
Molecular Mechanism
Nitroaniline compounds can undergo various reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions .
Temporal Effects in Laboratory Settings
It is known that the iodination of nitroaniline compounds can be achieved using N-iodosuccinimide (NIS) in solid state by grinding at room temperature .
Metabolic Pathways
Nitroaniline compounds can be involved in various metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Iodo-6-nitroaniline can be synthesized through a multi-step process involving the nitration of aniline followed by iodination. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction typically occurs in the presence of acetic acid at room temperature, providing high yields and selectivity .
Industrial Production Methods: In industrial settings, the preparation of this compound may involve similar steps but optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance efficiency and yield while minimizing the use of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodo-6-nitroaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group is a strong electron-withdrawing group, making the compound susceptible to electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Coupling Reactions: The iodine atom can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly used.
Major Products:
Reduction: The reduction of this compound typically yields 2-Iodo-6-aminobenzene.
Coupling Reactions: These reactions can produce a variety of substituted benzene derivatives depending on the reactants used.
Applications De Recherche Scientifique
2-Iodo-6-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Comparaison Avec Des Composés Similaires
2-Nitroaniline: Similar structure but lacks the iodine atom. It is used in the synthesis of o-phenylenediamine.
4-Nitroaniline: The nitro group is at the para position relative to the amino group. It is used in the production of dyes and pigments.
2-Iodoaniline: Similar structure but lacks the nitro group. .
Uniqueness: 2-Iodo-6-nitroaniline is unique due to the presence of both iodine and nitro groups, which impart distinct reactivity and potential applications. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a useful compound in various research fields.
Propriétés
IUPAC Name |
2-iodo-6-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARDPQJTCVUKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570568 | |
| Record name | 2-Iodo-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100704-34-5 | |
| Record name | 2-Iodo-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B3030815.png)





![Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B3030827.png)

